An In-depth Technical Guide to Diethyl 2,5-Dibromoterephthalate
An In-depth Technical Guide to Diethyl 2,5-Dibromoterephthalate
CAS Number: 18013-97-3
This technical guide provides a comprehensive overview of Diethyl 2,5-Dibromoterephthalate, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. This document details the compound's properties, synthesis, and key applications, supported by experimental protocols and data visualizations.
Core Chemical Data
Diethyl 2,5-dibromoterephthalate is a symmetrically substituted aromatic compound with two bromo-substituents and two ethyl ester functional groups. Its structure makes it a versatile building block in organic synthesis.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Diethyl 2,5-Dibromoterephthalate.
| Property | Value | Reference(s) |
| CAS Number | 18013-97-3 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₂Br₂O₄ | [1][2][3][4] |
| Molecular Weight | 380.03 g/mol | [1][2][3] |
| Appearance | White to off-white solid/powder | [5][6] |
| Melting Point | 127-131 °C | [1][2][3] |
| Boiling Point | 335 °C (lit.) | [2][3] |
| Purity | Typically >98% | [5][6] |
Synthesis of Diethyl 2,5-Dibromoterephthalate
The primary route for the synthesis of Diethyl 2,5-Dibromoterephthalate is the Fischer esterification of 2,5-dibromoterephthalic acid with ethanol in the presence of an acid catalyst.
Caption: Synthesis of Diethyl 2,5-Dibromoterephthalate.
Experimental Protocol: Esterification of 2,5-Dibromoterephthalic Acid
This protocol is adapted from the synthesis of the analogous dimethyl ester.
Materials:
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2,5-dibromoterephthalic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
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Solvent for recrystallization (e.g., ethanol or a mixture of ethanol and water)
Procedure:
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A mixture of 2,5-dibromoterephthalic acid and a large excess of anhydrous ethanol is placed in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the excess ethanol is removed by rotary evaporation.
-
The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated to yield the crude Diethyl 2,5-Dibromoterephthalate.
-
The crude product can be purified by recrystallization from a suitable solvent to afford the pure compound.
Spectroscopic Data
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | s | 2H | Aromatic-H |
| ~4.4 | q | 4H | -OCH₂CH₃ |
| ~1.4 | t | 6H | -OCH₂CH₃ |
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~164 | C=O |
| ~138 | Ar-C (quaternary, attached to Br) |
| ~132 | Ar-C (quaternary, attached to C=O) |
| ~130 | Ar-CH |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-2850 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1250 | C-O stretch (ester) |
| ~1100 | C-O stretch (ester) |
| ~800 | C-Br stretch |
Applications in Organic Synthesis
Diethyl 2,5-dibromoterephthalate is a valuable precursor in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, and in the synthesis of metal-organic frameworks (MOFs).
Caption: Key reactions of Diethyl 2,5-Dibromoterephthalate.
Experimental Protocol: Generalized Suzuki Coupling
This protocol provides a general procedure for the Suzuki coupling of Diethyl 2,5-Dibromoterephthalate with an arylboronic acid.
Materials:
-
Diethyl 2,5-dibromoterephthalate
-
Arylboronic acid (2.2 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 3-4 equivalents)
-
Solvent system (e.g., toluene/ethanol/water or dioxane/water)
Procedure:
-
In a reaction vessel, combine Diethyl 2,5-dibromoterephthalate, the arylboronic acid, the palladium catalyst, and the base.
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
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The degassed solvent system is added to the reaction mixture.
-
The mixture is heated to a temperature typically between 80-100 °C and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
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The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 2,5-diarylterephthalate derivative.
Conclusion
Diethyl 2,5-Dibromoterephthalate is a valuable and versatile building block in organic synthesis. Its utility in forming carbon-carbon bonds through cross-coupling reactions and its role as a linker in the construction of coordination polymers make it a compound of significant interest for the development of novel pharmaceuticals and advanced materials. This guide provides a foundational understanding of its properties, synthesis, and reactivity to support further research and development efforts.
References
- 1. US3142701A - Preparation of 2:5-dibromoterephthalic acid - Google Patents [patents.google.com]
- 2. Diethyl 2,5-Dibromoterephthalate | 18013-97-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Four calcium(ii) coordination polymers based on 2,5-dibromoterephthalic acid and different N-donor organic species: syntheses, structures, topologies, and luminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
